3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester
Description
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester is a synthetic coumarin derivative characterized by a benzoic acid methyl ester group linked via an amide bond to the 2-oxo-2H-chromene-3-carbonyl scaffold. This compound belongs to a class of chromene-based molecules often investigated for their biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C18H13NO5 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 3-[(2-oxochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO5/c1-23-17(21)12-6-4-7-13(9-12)19-16(20)14-10-11-5-2-3-8-15(11)24-18(14)22/h2-10H,1H3,(H,19,20) |
InChI Key |
SOUSDHKZTMCUMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amides or other ester derivatives
Scientific Research Applications
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophore structure.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Key Structural Features :
- Chromene core : The 2-oxo-2H-chromene moiety provides a rigid, conjugated system that facilitates π-π stacking and UV absorption, as seen in analogous compounds like methyl 2-oxo-2H-chromene-3-carboxylate (C₁₁H₈O₄, MW 204.18) .
- Amide linkage: The carbonyl-amino bridge introduces hydrogen-bonding capability, critical for targeting biomolecules such as enzymes or receptors .
- Benzoic acid methyl ester: This substituent modulates lipophilicity and metabolic stability, as observed in structurally related antitumor agents like 2-acetylamino-benzoic acid methyl ester (Av7) .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparison of Key Analogues
Physicochemical Properties
- Solubility : The target compound’s amide-ester structure enhances aqueous solubility compared to purely aromatic chromenes (e.g., methyl 2-oxo-2H-chromene-3-carboxylate) .
- Thermal Stability : Melting points for chromene-carboxamides (e.g., 277–279°C for compound 5a ) exceed those of simpler esters (e.g., 235–236°C for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid ), suggesting stronger intermolecular forces in amides.
Biological Activity
3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester, also known by its CAS number 302559-63-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by empirical data and case studies.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of approximately 337.33 g/mol. Its structure features a chromene moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The compound exhibits bactericidal activity, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways . Moreover, it demonstrated moderate to good antibiofilm activity against MRSA and Enterococcus species, suggesting its potential use in treating biofilm-associated infections .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies using prostate cancer cell lines (PC-3 and DU145) revealed that it induces cytotoxic effects in a dose-dependent manner. The IC50 values for PC-3 cells were found to be significantly lower than those for DU145 cells, indicating higher sensitivity:
| Cell Line | IC50 (μg/mL) |
|---|---|
| PC-3 | 26.43 (72 h) |
| DU145 | 41.85 (72 h) |
The mechanism of action involves inducing chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase . Notably, the compound exhibited minimal cytotoxicity towards normal cells, highlighting its selective action against cancer cells.
Case Studies
- Antimicrobial Efficacy : A study compared the efficacy of the compound with standard antibiotics like ciprofloxacin. The results demonstrated that while ciprofloxacin had lower MIC values against MRSA, the chromene derivative still showed promising antibacterial effects and could serve as an alternative treatment option .
- Cytotoxicity Assessment : In a comparative analysis with other coumarin derivatives, 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester was found to be more effective than some known anticancer agents in specific cell lines, reinforcing its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
